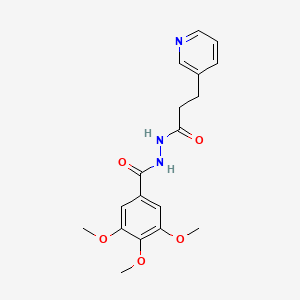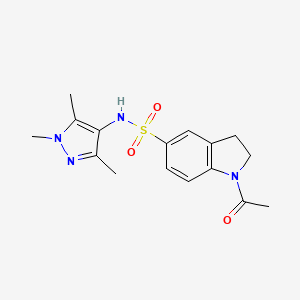![molecular formula C16H21N7S B7462859 6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)
6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine, also known as PBTZ169, is a novel compound that has gained much attention in scientific research in recent years. This compound has shown promising results in the treatment of tuberculosis, a disease that affects millions of people worldwide. In
Mechanism of Action
The mechanism of action of 6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine is not fully understood, but it is believed to target multiple pathways in Mycobacterium tuberculosis. It has been shown to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This compound also disrupts the electron transport chain, leading to a decrease in ATP production and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 8 hours. This compound has been shown to have a high affinity for the liver and lungs, which are the primary sites of tuberculosis infection.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine is its broad-spectrum activity against drug-resistant strains of Mycobacterium tuberculosis. It also has low toxicity and is well-tolerated in vivo. However, one limitation of this compound is its high cost, which may limit its use in resource-limited settings.
Future Directions
For research include optimizing its pharmacokinetics and pharmacodynamics, developing combination therapies, and exploring its use in the treatment of other diseases.
Synthesis Methods
The synthesis of 6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves the condensation of 2-pentylthiophene-3-carboxaldehyde with o-phenylenediamine, followed by cyclization with cyanoguanidine. This method yields a high purity of this compound, which is essential for its use in scientific research.
Scientific Research Applications
6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In addition to its antimycobacterial activity, this compound has also been investigated for its potential use in the treatment of other diseases, such as leprosy and malaria.
properties
IUPAC Name |
6-[(2-pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7S/c1-2-3-6-9-24-16-19-11-7-4-5-8-12(11)23(16)10-13-20-14(17)22-15(18)21-13/h4-5,7-8H,2-3,6,9-10H2,1H3,(H4,17,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWPLJOYDCOFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2N1CC3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)


![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)





![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

